4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide
Description
This compound is a heterocyclic molecule featuring a pyridazinyl core substituted with chlorine and a 3-chlorophenyl group, coupled to a tetrahydro-pyrazinecarbothioamide moiety. The 4,5-dimethoxyphenyl substituent enhances lipophilicity, which may influence bioavailability and receptor interactions .
Properties
IUPAC Name |
4-[5-chloro-1-(3-chlorophenyl)-6-oxopyridazin-4-yl]-N-(2-cyano-4,5-dimethoxyphenyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2N6O3S/c1-34-20-10-15(13-27)18(12-21(20)35-2)29-24(36)31-8-6-30(7-9-31)19-14-28-32(23(33)22(19)26)17-5-3-4-16(25)11-17/h3-5,10-12,14H,6-9H2,1-2H3,(H,29,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBXVBARKQCXFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=S)N2CCN(CC2)C3=C(C(=O)N(N=C3)C4=CC(=CC=C4)Cl)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-n-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide (CAS No. 477867-42-8) is a complex organic molecule with significant potential in medicinal chemistry. This article provides a detailed examination of its biological activities, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C24H22Cl2N6O3S
- Molecular Weight : 545.44 g/mol
- Structural Characteristics : The compound features a pyridazine core, which is known for its diverse biological activities, particularly in anti-inflammatory and analgesic properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cyclooxygenase (COX) : Pyridazine derivatives have been reported to inhibit COX enzymes, leading to reduced prostaglandin synthesis. This mechanism is crucial for their analgesic and anti-inflammatory effects .
- Antiplatelet Activity : The compound may exhibit antiplatelet properties by inhibiting thromboxane A2 synthase, which plays a significant role in platelet aggregation and vascular inflammation .
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer therapy:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer), with IC50 values indicating effective growth inhibition .
Anti-inflammatory Activity
The anti-inflammatory effects are primarily attributed to the inhibition of COX enzymes:
- Experimental Models : Animal models treated with this compound showed reduced inflammation markers and pain responses, supporting its use as an analgesic agent .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes involved in disease processes:
- 5-Lipoxygenase Inhibition : This inhibition contributes to its anti-inflammatory profile and may provide therapeutic benefits in conditions like asthma and other inflammatory diseases .
Case Studies
Several case studies have investigated the pharmacological effects of derivatives related to this compound:
- Pyridazine Derivatives : A study on pyridazine compounds indicated their effectiveness as non-selective COX inhibitors, showcasing similar activity profiles to established NSAIDs .
- Combination Therapies : Research has explored the synergistic effects of this compound when used in combination with other anticancer agents, revealing enhanced efficacy against resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention in medicinal chemistry for its potential as an antitumor agent. Research indicates that derivatives of pyridazine and pyrazine compounds often exhibit cytotoxic properties against various cancer cell lines.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of related compounds on human cancer cell lines, revealing that modifications to the pyridazine structure can enhance potency and selectivity against tumor cells. The specific compound's structure suggests it could inhibit key pathways involved in cancer cell proliferation.
Antimicrobial Properties
Emerging research suggests that compounds similar to 4-(5-Chloro-1-(3-chlorophenyl)-6-oxo-1,6-dihydro-4-pyridazinyl)-N-(2-cyano-4,5-dimethoxyphenyl)tetrahydro-1(2H)-pyrazinecarbothioamide may possess antimicrobial properties. The presence of multiple electron-withdrawing groups can enhance interactions with bacterial enzymes.
Case Study: Antibacterial Efficacy
In vitro studies have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic.
Neuropharmacology
The compound's structural features allow for exploration in neuropharmacology, particularly as a potential treatment for neurological disorders such as Alzheimer's disease. Compounds that interact with neurotransmitter systems are of great interest for their ability to modulate cognitive functions.
Case Study: Cholinergic Activity
Research into related compounds has demonstrated the ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline in Alzheimer's patients. This suggests that the compound may enhance cholinergic transmission, warranting further investigation.
Data Table: Summary of Research Findings
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs share heterocyclic cores (pyridazine, pyridine, or pyrazole) and functional groups (carbothioamide, carboxamide, or cyano substituents). Key comparisons include:
Key Observations :
- Pyridazine vs.
- Carbothioamide vs. Carboxamide : The thioamide (-C=S) group in the target compound provides stronger hydrogen-bond acceptor capacity than carboxamide (-CONH2), which may enhance interactions with sulfur-seeking enzymes or receptors .
- Substituent Effects: The 2-cyano-4,5-dimethoxyphenyl group in the target compound increases steric bulk and lipophilicity compared to simpler chlorophenyl or trifluoromethyl substituents in analogs .
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and hydrogen-bond acceptors suggest greater solubility in polar solvents compared to simpler analogs like the pyridine derivative .
- The absence of melting point data for the target compound highlights a gap in existing literature, whereas analogs like the pyrazole derivative (mp 210–211°C) provide benchmarks for thermal stability .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?
Methodological Answer: The synthesis of structurally similar heterocyclic compounds (e.g., pyridazinyl and pyrazine derivatives) often involves multi-step reactions, including cyclization, nucleophilic substitution, and coupling reactions. For example:
- Step 1: Chlorination of pyridazine intermediates using 5-chloro-1,2,3-dithiazolium salts as electrophilic agents (as demonstrated in dithiazole-based syntheses ).
- Step 2: Optimize solvent systems (e.g., DMF or THF) and temperature (60–100°C) to enhance coupling efficiency between pyridazinyl and pyrazinecarbothioamide moieties.
- Step 3: Monitor reaction progress via TLC or HPLC, and purify via column chromatography using gradient elution (hexane/ethyl acetate).
Reference yields for analogous compounds range from 45% to 72%, depending on steric hindrance and electronic effects .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and detect impurities (<2%). For example, aromatic protons in the 3-chlorophenyl group typically appear at δ 7.2–7.8 ppm, while cyano groups exhibit sharp singlets .
- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to resolve closely related byproducts .
- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods (e.g., DFT or molecular dynamics) predict reactivity or biological activity?
Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyridazinyl ring’s electron-deficient nature may drive interactions with biological targets .
- Molecular Dynamics (MD): Simulate ligand-receptor binding using software like GROMACS. Parameterize force fields for the thiourea moiety to model hydrogen-bonding interactions with enzymes (e.g., kinases or proteases) .
- Validation: Compare computational results with experimental IC values from enzyme inhibition assays. Discrepancies >10% may require re-evaluating solvation models or protonation states .
Q. What strategies resolve contradictions between computational predictions and experimental data on physicochemical properties?
Methodological Answer:
- Systematic Error Analysis: Identify outliers in logP or solubility predictions by cross-referencing with experimental shake-flask or HPLC-derived values .
- Sensitivity Testing: Vary computational parameters (e.g., solvent dielectric constant) to assess their impact on predictions. For instance, overestimated logP values may arise from inadequate accounting for the cyano group’s polarity .
- Hybrid Approaches: Combine QSPR models with experimental data to refine predictive algorithms. A case study on pyrazine derivatives achieved a 15% improvement in logD prediction accuracy after iterative refinement .
Q. How can factorial design optimize synthesis or biological testing variables simultaneously?
Methodological Answer:
- Design Setup: Use a 2 factorial design to test variables like temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), and reaction time (12h vs. 24h).
- Data Analysis: Apply ANOVA to identify significant factors. For example, a study on pyridazine analogs found catalyst loading (p < 0.01) and temperature (p < 0.05) as critical yield determinants .
- Interaction Effects: Plot response surfaces to visualize non-linear relationships. A 3D surface plot for a thiourea derivative revealed optimal yield (68%) at 75°C and 8 mol% catalyst .
Q. How to integrate this compound into a theoretical framework for drug discovery?
Methodological Answer:
- Target Identification: Align the compound’s structure (e.g., chloro and cyano groups) with known pharmacophores for kinase inhibition or antimicrobial activity. Reference frameworks for dithiazole derivatives highlight their role in disrupting bacterial cell membranes .
- Mechanistic Hypotheses: Propose a mode of action based on structural analogs. For example, pyridazinyl-thiourea derivatives may inhibit dihydrofolate reductase via competitive binding with NADPH .
- Validation: Design enzyme inhibition assays (e.g., spectrophotometric monitoring of NADPH oxidation) to test hypotheses .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across cell-based assays?
Methodological Answer:
- Source Investigation: Compare assay conditions (e.g., cell line variability, serum concentration). For instance, a 10% FBS vs. serum-free medium can alter compound uptake in MCF-7 cells .
- Dose-Response Refinement: Perform IC determinations with 8-point dilution series (0.1–100 µM) to reduce variability. A study on triazolopyridazines reduced standard deviation from ±12% to ±4% after protocol optimization .
- Meta-Analysis: Pool data from ≥3 independent studies using random-effects models. A meta-analysis of pyrazinecarbothioamides identified cell permeability as a key confounding factor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
